Pogostona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La poGostona ejerce sus efectos a través de varios mecanismos. Inhibe la función biológica de ciertas enzimas, como la reductasa de tetranitrato de pentaeritritol, que participa en la resistencia bacteriana . Además, la this compound induce la apoptosis y la autofagia celular, contribuyendo a sus propiedades anticancerígenas . El compuesto también activa vías moleculares específicas, como la vía SIRT1, para regular la inflamación .

Análisis Bioquímico

Biochemical Properties

Pogostone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of pogostone is the acyl-activating enzyme (AAE) that catalyzes the formation of 4-methylvaleryl-CoA from 4-methylvaleric acid . This enzyme, identified as PcAAE2, is localized in the cytosol and is closely related to other AAE proteins in Pogostemon cablin and other species . Pogostone also exhibits inhibitory effects on both gram-negative and gram-positive bacteria, as well as corynebacterium xerosis .

Cellular Effects

Pogostone has been shown to induce apoptosis and autophagy in various cell types . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, pogostone’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells . Additionally, pogostone’s anti-inflammatory properties are linked to its ability to modulate inflammatory signaling pathways .

Molecular Mechanism

At the molecular level, pogostone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, pogostone inhibits bacterial growth by disrupting the cell membrane integrity and inhibiting essential bacterial enzymes . In cancer cells, pogostone induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pogostone have been observed to change over time. Pogostone is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that pogostone can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities .

Dosage Effects in Animal Models

The effects of pogostone vary with different dosages in animal models. At low doses, pogostone exhibits beneficial effects such as anti-inflammatory and gastro-protective activities . At high doses, pogostone can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and higher doses do not result in increased efficacy .

Metabolic Pathways

Pogostone is involved in several metabolic pathways. It interacts with enzymes such as acyl-activating enzymes and cofactors involved in its biosynthesis and metabolism . Pogostone’s metabolic pathway includes the formation of 4-methylvaleryl-CoA, which is a key intermediate in its biosynthesis . Additionally, pogostone can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, pogostone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Pogostone’s distribution pattern is correlated with its pharmacological activities, with higher concentrations found in tissues where it exerts its effects .

Subcellular Localization

Pogostone’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytosol, where it interacts with various enzymes and proteins . Pogostone’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its biological activities, including its anti-bacterial and anti-cancer effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La poGostona se puede sintetizar mediante varios métodos. Un enfoque común implica la aislamiento de la this compound del aceite de Pogostemon cablin. Los métodos de extracción tradicionales a menudo dan como resultado bajos rendimientos, aproximadamente 17.6 mg/kg . Alternativamente, la this compound se puede sintetizar mediante un método de un solo paso, que implica el uso de reactivos y condiciones específicas para lograr rendimientos más altos .

Métodos de producción industrial

La producción industrial de this compound generalmente implica la extracción de aceite esencial de Pogostemon cablin, seguida de la aislamiento y purificación de la this compound. Las técnicas avanzadas como la cromatografía de gases-espectrometría de masas (GC-MS) se emplean para garantizar la pureza y calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

La poGostona experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y catalizadores. Por ejemplo, la this compound se puede oxidar para formar diferentes derivados con actividad antibacteriana mejorada .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios derivados que exhiben potentes actividades antibacterianas y antifúngicas. Estos derivados a menudo se sintetizan para mejorar la eficacia del compuesto y reducir los posibles efectos secundarios .

Comparación Con Compuestos Similares

La poGostona es única en comparación con otros compuestos similares debido a sus diversas actividades farmacológicas y su presencia en el aceite de pachulí. Los compuestos similares incluyen:

Alcohol de pachulí: Otro componente principal del aceite de pachulí con propiedades antimicrobianas y antiinflamatorias.

β-Patchoulene: Conocido por sus efectos antiinflamatorios y antioxidantes.

Époxido de patchoulene: Exhibe actividades antimicrobianas y anticancerígenas.

La this compound destaca por sus potentes actividades antibacterianas y antifúngicas, lo que la convierte en un compuesto valioso para desarrollar nuevos agentes terapéuticos .

Propiedades

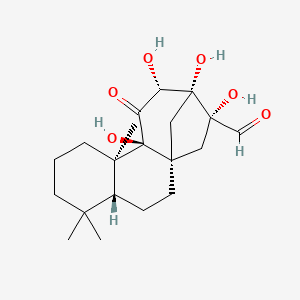

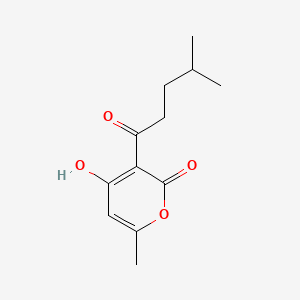

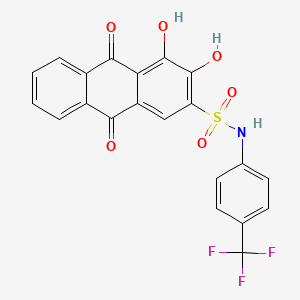

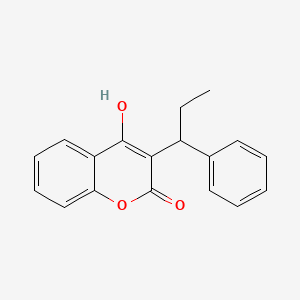

IUPAC Name |

4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJTORMMHWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019967 | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23800-56-8 | |

| Record name | Pogostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23800-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhelwangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023800568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DHELWANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8U8GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 41.6 °C | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)

![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)